2,9-Dibromo-1,10-phenanthroline
Overview
Description
2,9-Dibromo-1,10-phenanthroline is a brominated derivative of 1,10-phenanthroline, a well-known ligand in coordination chemistry. This compound, with the molecular formula C12H6Br2N2, is recognized for its unique structural properties and its ability to form stable complexes with various metal ions .
Mechanism of Action
Target of Action
2,9-Dibromo-1,10-phenanthroline is a complex organic compound that has been used in various chemical reactions and processes It is known to interact with various biological and chemical entities due to its aromatic π-system .
Mode of Action
The compound is known to favor end-stacking interactions with the quadruplex due to its aromatic π-system . This interaction can lead to changes in the structure and function of the target molecules, affecting their biological activity. Additionally, it has an electronic deficiency near the center of the G-quadruplex, which has a stabilizing effect similar to that produced by K+ or Na+ ions .
Biochemical Pathways
Its ability to interact with the quadruplex suggests that it may influence dna-related processes
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by various factors, including its physicochemical properties, the route of administration, and the patient’s physiological condition .
Result of Action
Its interactions with the quadruplex suggest that it may have significant effects on dna structure and function
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored under an inert atmosphere at room temperature, suggesting that it may be sensitive to oxygen and temperature . Additionally, its interactions with the quadruplex and other targets may be influenced by the pH and ionic strength of the environment .
Biochemical Analysis
Biochemical Properties
2,9-Dibromo-1,10-phenanthroline plays a significant role in biochemical reactions, primarily due to its ability to chelate metal ions. It interacts with various enzymes and proteins, often inhibiting their activity by binding to metal cofactors essential for their function. For instance, it can inhibit metalloproteases by chelating the zinc ions in their active sites . Additionally, this compound can interact with nucleic acids, affecting processes such as DNA replication and transcription by binding to metal ions that stabilize these structures .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways by altering the availability of metal ions required for signal transduction . This compound can also affect gene expression by interacting with transcription factors and other DNA-binding proteins that require metal ions for their activity . Furthermore, this compound can disrupt cellular metabolism by inhibiting enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes . This inhibition can occur through direct binding to the enzyme’s active site or by sequestering metal ions, making them unavailable for enzymatic reactions . Additionally, this compound can induce conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert conditions but can degrade when exposed to light or air . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including persistent inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can selectively inhibit certain enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific concentration of the compound is required to achieve a noticeable biochemical effect.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dibromo-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline. One common method includes the use of phosphorus tribromide (PBr3) as a brominating agent. The reaction is carried out under an inert atmosphere at elevated temperatures (around 165°C) for several hours . The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization from suitable solvents such as dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,9-Dibromo-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coordination Reactions: It forms stable complexes with metal ions, which is a key feature in coordination chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to replace the bromine atoms under appropriate conditions.
Coordination Chemistry: Metal salts like copper(II) chloride (CuCl2) or nickel(II) acetate (Ni(OAc)2) are commonly used to form metal complexes.
Major Products:
Scientific Research Applications
2,9-Dibromo-1,10-phenanthroline has diverse applications in scientific research:
Comparison with Similar Compounds
1,10-Phenanthroline: The parent compound, widely used in coordination chemistry.
2,9-Dichloro-1,10-phenanthroline: Another halogenated derivative with similar reactivity.
5,6-Dibromo-1,10-phenanthroline: A derivative with bromine atoms at different positions, affecting its chemical properties.
Uniqueness: 2,9-Dibromo-1,10-phenanthroline is unique due to the specific positioning of bromine atoms, which enhances its reactivity and ability to form stable complexes. This makes it particularly valuable in the synthesis of metal complexes with distinct electronic and catalytic properties .
Properties
IUPAC Name |
2,9-dibromo-1,10-phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLGXYVSHITTGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)Br)N=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572878 | |
Record name | 2,9-Dibromo-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39069-02-8 | |
Record name | 2,9-Dibromo-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2,9-Dibromo-1,10-phenanthroline?
A1: this compound (2,9-Br2phen) is an organic compound with the molecular formula C12H6Br2N2 []. The crystal structure is orthorhombic, belonging to the space group Pna21 [1].
Q2: How does the structure of this compound influence its photoluminescent properties?
A2: Research indicates that the position of the bromine atoms on the phenanthroline ring significantly affects the photoluminescent properties of the resulting copper(I) complexes []. For instance, [Cu(xantphos)(2,9-Br2phen)][PF6] (where xantphos is 4,5-bis(diphenylphosphano)-9,9-dimethylxanthene) exhibits a blue-shifted emission compared to analogous complexes containing 3,8-dibromo-1,10-phenanthroline or 4,7-dibromo-1,10-phenanthroline []. This difference highlights the role of structural modifications in tuning the photophysical behavior of these compounds.
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